molecular formula C19H25NO3 B2992585 1'-(2-Ethylbutanoyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 898405-65-7

1'-(2-Ethylbutanoyl)spiro[chroman-2,4'-piperidin]-4-one

Cat. No.: B2992585
CAS No.: 898405-65-7
M. Wt: 315.413
InChI Key: VEQHELASZAZPRP-UHFFFAOYSA-N
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Description

1’-(2-Ethylbutanoyl)spiro[chroman-2,4’-piperidin]-4-one is a spirocyclic compound that features a unique structural motif combining a chroman and a piperidine ring. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The spirocyclic structure imparts distinct physicochemical properties, making it a valuable scaffold for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1’-(2-Ethylbutanoyl)spiro[chroman-2,4’-piperidin]-4-one typically involves multi-step organic reactions. One common approach is the condensation of a chroman derivative with a piperidine derivative under controlled conditions. The reaction may involve the use of catalysts such as Lewis acids to facilitate the formation of the spirocyclic structure. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent product quality and yield. The choice of solvents, reagents, and catalysts is crucial to minimize environmental impact and enhance process efficiency .

Chemical Reactions Analysis

Types of Reactions: 1’-(2-Ethylbutanoyl)spiro[chroman-2,4’-piperidin]-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of functionalized spirocyclic compounds .

Scientific Research Applications

1’-(2-Ethylbutanoyl)spiro[chroman-2,4’-piperidin]-4-one has several scientific research applications:

Comparison with Similar Compounds

  • Spiro[1-benzofuran-2,4’-piperidin]-3-one
  • Spiro[chroman-2,4’-piperidine]-4-yl acetic acid
  • Spirocyclic oxindoles

Uniqueness: 1’-(2-Ethylbutanoyl)spiro[chroman-2,4’-piperidin]-4-one is unique due to its specific combination of a chroman and piperidine ring, which imparts distinct physicochemical properties. This uniqueness makes it a valuable scaffold for drug discovery, offering potential advantages in terms of binding affinity, selectivity, and metabolic stability compared to other spirocyclic compounds .

Properties

IUPAC Name

1'-(2-ethylbutanoyl)spiro[3H-chromene-2,4'-piperidine]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO3/c1-3-14(4-2)18(22)20-11-9-19(10-12-20)13-16(21)15-7-5-6-8-17(15)23-19/h5-8,14H,3-4,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEQHELASZAZPRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)N1CCC2(CC1)CC(=O)C3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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